[3-(3-Phenylpropoxy)phenyl]amine hydrochloride chemical properties
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride. As a member of the aryloxyalkylamine class, this compound represents a valuable building block for drug discovery and materials science. Due to the limited availability of specific experimental data for this particular meta-isomer, this document synthesizes information from closely related analogs, patent literature on the synthesis of similar structures, and fundamental chemical principles. The intended audience includes researchers, medicinal chemists, and process development scientists who require a deep understanding of this molecule's characteristics for its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride is an aromatic amine and an ether. The primary amine group confers basicity, allowing for the formation of a stable, crystalline hydrochloride salt which typically improves handling and solubility in aqueous media compared to the free base. The lipophilic 3-phenylpropoxy tail significantly influences its solubility and potential interactions with biological targets.
Chemical Structure
The structure consists of an aniline ring substituted at the meta-position with a 3-phenylpropoxy ether linkage.
Caption: Structure of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride.
Chemical Identifiers and Properties
While a specific CAS number for the meta-isomer hydrochloride was not found in the search results, data for the free base and related isomers are available. The properties below are estimated based on its structure and data from its ortho- and para-isomers.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₈ClNO | Calculated from structure |
| Molecular Weight | 263.77 g/mol | Calculated from formula[1] |
| IUPAC Name | 3-(3-Phenylpropoxy)aniline hydrochloride | Based on structure |
| CAS Number | Not available | Data for the ortho-isomer is 108715-56-6[1] |
| Physical Form | Expected to be a solid (crystalline powder) | Based on related hydrochloride salts[1] |
| Solubility | Expected to be soluble in methanol and water, slightly soluble in ethanol | Based on general properties of similar salts[2] |
| Storage Temperature | Room Temperature | Recommended for analogous compounds[1] |
Synthesis and Purification
The synthesis of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride can be logically achieved via a two-step process: Williamson ether synthesis to form the C-O bond, followed by conversion to the hydrochloride salt. This approach is well-documented for analogous aryloxy phenylpropylamines.[3][4]
Synthetic Workflow
The overall process involves the reaction of a substituted phenol with an alkyl halide, followed by purification and salt formation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar compounds.[3][5]
Step 1: Synthesis of 3-(3-Phenylpropoxy)aniline (Free Base)
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF).
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Rationale: A polar aprotic solvent like DMF is used to dissolve the reactants. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the aniline amine, forming the reactive phenoxide. A nitrogen atmosphere prevents oxidation of the electron-rich aminophenol.
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-
Addition of Alkyl Halide: Add (3-bromopropyl)benzene (1.1 eq.) to the mixture dropwise at room temperature.
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Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the starting phenol. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Rationale: The aqueous workup removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.
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-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure free base, 3-(3-Phenylpropoxy)aniline.
Step 2: Preparation of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride
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Dissolution: Dissolve the purified 3-(3-Phenylpropoxy)aniline free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Precipitation: Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (typically 2 M) or saturate the solution with gaseous HCl while stirring.[3] A precipitate will form.
-
Rationale: The basic amine group is protonated by HCl, forming the insoluble hydrochloride salt which precipitates from the nonpolar solvent.
-
-
Isolation: Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield the final product, [3-(3-Phenylpropoxy)phenyl]amine hydrochloride.
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Validation: The final product's identity should be confirmed by NMR spectroscopy and mass spectrometry, and its purity should be assessed by HPLC.
Spectroscopic and Analytical Characterization
No specific spectra for this compound are available. However, the expected spectroscopic data can be predicted based on its molecular structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Complex multiplets between ~6.5-7.5 ppm. Protons on the aniline ring will appear more upfield than those on the terminal phenyl ring due to the electron-donating effect of the amine and ether groups. - Propoxy Chain: Three distinct signals, likely triplets or multiplets, between ~2.0-4.0 ppm corresponding to the three methylene (-CH₂-) groups. The -OCH₂- protons will be the most downfield. - Amine Protons (NH₃⁺): A broad singlet, typically downfield. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (C-O) will be significantly downfield. - Aliphatic Carbons: Three signals in the aliphatic region (~20-70 ppm) for the propoxy chain carbons. |
| IR Spectroscopy | - N-H Stretch: Broad absorption around 3200-3400 cm⁻¹ for the amine salt. - C-O Stretch: Strong absorption around 1200-1250 cm⁻¹ (aryl ether). - Aromatic C-H Stretch: Above 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum (ESI+) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 228.3. |
Chemical Reactivity and Stability
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Stability: The hydrochloride salt is generally stable under normal laboratory conditions.[6] It should be protected from strong bases, which will convert it back to the free base, and strong oxidizing agents.
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Reactivity of the Aniline Moiety: The primary aromatic amine can undergo standard reactions such as diazotization, acylation, and alkylation, making it a versatile intermediate for further chemical modification.
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Ether Linkage: The ether bond is chemically robust and generally unreactive under standard conditions, but it can be cleaved by strong acids like HBr or HI at high temperatures.
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Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the hazards associated with the aniline functional group. Aromatic amines can be toxic and may cause skin irritation or sensitization.[6][7][8]
| Hazard Category | Precautionary Statement |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[6][8] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6][9] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing.[6][8] |
| First Aid (Ingestion) | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Applications in Research and Development
The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound serves as a valuable intermediate for synthesizing more complex molecules.
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Drug Discovery: It can be used as a starting material for the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes. The primary amine provides a convenient handle for library synthesis.
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Analog Synthesis: It is an ideal precursor for creating analogs of known bioactive molecules like Atomoxetine or Duloxetine, where the position of the aryloxy group can be systematically varied (ortho, meta, para) to probe structure-activity relationships (SAR).
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Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. This molecule could be explored for the development of functionalized polymers with specific optical or electronic properties.
References
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PubChem. [(3Z)-3-[(3-phenylpropoxy)imino]-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride]. National Center for Biotechnology Information. Available from: [Link]
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LookChem. N-Methyl-3-phenylpropylamine hydrochloride. Available from: [Link]
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ChemSrc. (2024-07-15). [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. Available from: [Link]
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PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Route map for the synthesis of aniline. Available from: [Link]
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European Patent Office. (EP2060559) Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Available from: [Link]
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PubMed. (2020-08-05). A photochemical dehydrogenative strategy for aniline synthesis. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). National Center for Biotechnology Information. Available from: [Link]
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